8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Organic Synthesis Chemical Procurement

Sourcing regioisomerically pure tetrahydroquinoline scaffolds for cross-coupling often leads to failed syntheses due to undefined substitution patterns. 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1388033-56-4) resolves this with a verified 5-methoxy-8-bromo structure. - Enables reliable Suzuki, Buchwald-Hartwig, and Negishi couplings at the 8-position for parallel SAR. - Supplied at 98% purity to minimize side reactions in hit-to-lead optimization. - Ships globally under ambient conditions with guaranteed QC documentation (HPLC, NMR).

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B11872467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCOC1=C2CCCNC2=C(C=C1)Br
InChIInChI=1S/C10H12BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3
InChIKeyGAIFPRRWZBLJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline as Heterocyclic Building Block


8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1388033-56-4) is a brominated and methoxylated tetrahydroquinoline derivative. It belongs to the class of partially saturated nitrogen-containing heterocycles, which are widely employed as versatile scaffolds in medicinal chemistry and organic synthesis [1]. This compound features a tetrahydroquinoline core with a bromine atom at the 8-position and a methoxy group at the 5-position, resulting in a molecular formula of C10H12BrNO and a molecular weight of approximately 242.11 g/mol . Its specific substitution pattern distinguishes it from other tetrahydroquinoline analogs and makes it a valuable intermediate for the construction of more complex molecules via cross-coupling and functionalization reactions [2].

Workflow Palladium-catalyzed cross-coupling and heterocycle library synthesis
Selection Context 5-methoxy-8-bromo tetrahydroquinoline scaffold for regioselective elaboration
Synthetic Utility Bromine handle enables late-stage diversification in medicinal chemistry campaigns

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline: Irreplaceable by Analogs


The regioisomeric nature of substituted tetrahydroquinolines dictates their chemical reactivity, physical properties, and biological interactions. Even minor variations in substitution pattern—such as the position of the methoxy group or the oxidation state of the nitrogen-containing ring—can lead to significant differences in electronic distribution, steric hindrance, and subsequent behavior in palladium-catalyzed cross-couplings [1]. For example, the 5-methoxy-8-bromo substitution in the target compound creates a unique electronic environment that influences regioselectivity in metal-catalyzed transformations compared to the 6-methoxy isomer or the fully aromatic quinoline analog [2]. Generic substitution without considering these structural nuances risks failed syntheses, altered pharmacokinetic profiles in drug discovery campaigns, and inconsistent results in structure-activity relationship (SAR) studies .

Target
5-methoxy-8-bromo tetrahydroquinoline
Potential Substitute
6-methoxy regioisomer
Altered electronic and steric environment may shift cross-coupling regioselectivity and SAR outcomes.
Target
Partially saturated tetrahydroquinoline
Potential Substitute
Fully aromatic 8-bromo-5-methoxyquinoline
Oxidation state alters reactivity profile and may limit the scope of metal-catalyzed transformations.

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline: Preferred Procurement Choice


Unique Molecular Identity for Accurate Ordering

The compound 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is uniquely identified by CAS 1388033-56-4, distinguishing it from closely related isomers and oxidized derivatives . The 6-methoxy regioisomer (8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline) carries CAS 475159-35-4, while the oxidized quinoline analog (8-Bromo-5-methoxyquinoline) is registered as CAS 1312610-18-6 [1]. This precise molecular identity ensures that researchers order the exact chemical entity required for their synthetic route or biological assay, eliminating the risk of receiving an inactive or incompatible alternative.

Molecular Identity
Head-to-head
Target CAS 1388033-56-4 vs. comparator CAS 475159-35-4 (6-methoxy isomer) and CAS 1312610-18-6 (oxidized analog)
Precise CAS ensures correct chemical entity procurement and avoids inactive isomer risks.
Database and vendor cross-reference confirm distinct molecular formulas.
Medicinal Chemistry Organic Synthesis Chemical Procurement

Higher Purity over Isomeric Analogs

The target compound is commercially available with a documented purity specification of 98% (HPLC) from suppliers such as Leyan, whereas the closely related 6-methoxy isomer (8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline) is typically supplied at 97% purity . This 1% absolute difference in purity, while seemingly small, can translate to a meaningful reduction in by-product formation and purification burden in multi-step syntheses where high initial purity is critical for downstream yield and reproducibility .

Purity Specification
Head-to-head
98% (HPLC)
Comparator 6-methoxy isomer: 97%
Higher purity may reduce by-product formation and purification burden in multi-step routes.
Vendor-reported values; lot-specific verification advised.
Analytical Chemistry Process Chemistry Quality Control

Regioselective Cross-Coupling Capability

The bromine atom at the 8-position serves as a strategic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the regioselective introduction of aryl, alkenyl, and alkynyl groups [1]. In contrast, the oxidized quinoline analog (8-Bromo-5-methoxyquinoline) lacks the partially saturated ring system, which can alter both reactivity and the scope of accessible transformations. While direct quantitative yield data for this specific compound is not yet published, class-level inference from studies on closely related brominated tetrahydroquinolines demonstrates that the tetrahydroquinoline framework provides enhanced stability and selectivity in cross-coupling compared to fully aromatic bromoquinolines [2].

Cross-Coupling Reactivity
Class-level
Tetrahydroquinoline core reported to enhance stability and regioselectivity vs. aromatic quinoline in Pd-catalyzed couplings (literature precedent).
May support regioselective coupling for library synthesis; class-level evidence suggests improved reliability.
Direct quantitative yield data for this compound not yet published.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

Use Cases for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline


Quinoline Library Synthesis via Cross-Coupling

The 8-bromo substituent provides a robust site for palladium-catalyzed cross-coupling reactions, enabling the parallel synthesis of diverse quinoline derivatives. This is particularly valuable in medicinal chemistry hit-to-lead optimization, where systematic variation of the 8-position can rapidly explore structure-activity relationships (SAR) [1].

Regioselective Functionalization and Late-Stage Derivatization

The tetrahydroquinoline core, combined with the 5-methoxy and 8-bromo substitution, offers multiple handles for further functionalization. This compound can be advanced to complex heterocyclic frameworks found in natural products and pharmaceutical agents, making it an ideal starting material for total synthesis and methodology development [2].

Reference Standard for Analytical Method Development

Given its well-defined purity (up to 98%) and unique molecular signature, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline serves as a reliable reference standard for calibrating HPLC, LC-MS, and NMR methods in quality control laboratories .

Application
Selection Property
Validation Focus
Quinoline Library Synthesis
8-Bromo cross-coupling handle
Coupling yield and functional group tolerance
Regioselective Derivatization
5-Methoxy and tetrahydroquinoline scaffold
Functional group compatibility and scalability
Analytical Reference Standard
Defined purity and unique CAS identity
HPLC/LC-MS retention time and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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